Cas no 4770-03-0 (3-Nitro-1H-indole)

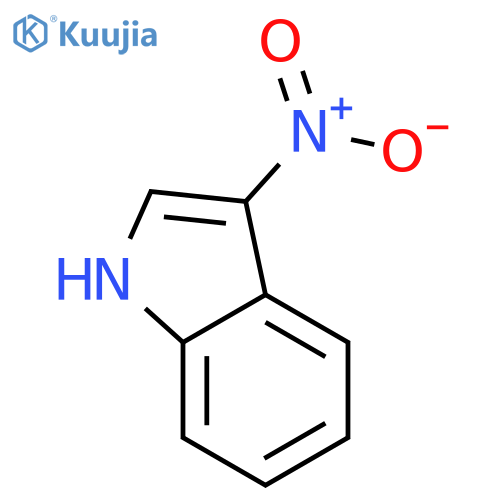

3-Nitro-1H-indole structure

商品名:3-Nitro-1H-indole

CAS番号:4770-03-0

MF:C8H6N2O2

メガワット:162.145441532135

MDL:MFCD13178651

CID:1031787

3-Nitro-1H-indole 化学的及び物理的性質

名前と識別子

-

- 3-Nitro-1H-indole

- 3-Nitroindole

- 1H-Indole, 3-nitro-

- 3-Nitro-indol

- 3-nitro-indole

- AK117845

- CTK1D1612

- KB-236703

- QC-5740

- SureCN1849779

- LSMXNZJFLGIPMS-UHFFFAOYSA-N

- 6512AB

- FCH1138725

- AX8243909

- ST2405159

-

- MDL: MFCD13178651

- インチ: 1S/C8H6N2O2/c11-10(12)8-5-9-7-4-2-1-3-6(7)8/h1-5,9H

- InChIKey: LSMXNZJFLGIPMS-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C21)=O

計算された属性

- せいみつぶんしりょう: 162.04298

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 190

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 61.6

じっけんとくせい

- PSA: 58.93

3-Nitro-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MQ100-200mg |

3-Nitro-1H-indole |

4770-03-0 | 98% | 200mg |

370.0CNY | 2021-08-04 | |

| abcr | AB440578-1 g |

3-Nitro-1H-indole; . |

4770-03-0 | 1g |

€318.80 | 2023-04-22 | ||

| Apollo Scientific | OR940839-250mg |

3-Nitro-1H-indole |

4770-03-0 | 98% | 250mg |

£44.00 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N48220-100mg |

3-Nitro-1H-indole |

4770-03-0 | 100mg |

¥236.0 | 2021-09-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N846122-250mg |

3-Nitro-1H-indole |

4770-03-0 | 98% | 250mg |

653.00 | 2021-05-17 | |

| abcr | AB440578-10 g |

3-Nitro-1H-indole; . |

4770-03-0 | 10g |

€1,261.60 | 2022-06-10 | ||

| eNovation Chemicals LLC | Y1047046-1g |

3-nitroindole |

4770-03-0 | 98% | 1g |

$115 | 2024-06-07 | |

| Chemenu | CM147067-1g |

3-Nitro-1H-indole |

4770-03-0 | 95%+ | 1g |

$*** | 2023-03-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N48220-250mg |

3-Nitro-1H-indole |

4770-03-0 | 250mg |

¥356.0 | 2021-09-04 | ||

| ChemScence | CS-W005280-250mg |

3-Nitro-1H-indole |

4770-03-0 | 98.34% | 250mg |

$68.0 | 2022-04-27 |

3-Nitro-1H-indole 関連文献

-

Hua Zhang,Rong-Chuan Su,Yu-Li Qin,Xiao-Juan Wang,Dan Chen,Xiao-Rong Liu,Yu-Xin Jiang,Peng Zhao RSC Adv. 2023 13 26581

-

Sheba Ann Babu,Rajalekshmi A. R.,Nitha P. R.,Vishnu K. Omanakuttan,Rahul P.,Sunil Varughese,Jubi John Org. Biomol. Chem. 2021 19 1807

-

Adedamola Shoberu,Cheng-Kun Li,Hai-Feng Qian,Jian-Ping Zou Org. Chem. Front. 2021 8 5821

4770-03-0 (3-Nitro-1H-indole) 関連製品

- 6960-42-5(7-nitro-1H-indole)

- 31438-22-9(1-nitro-9H-carbazole)

- 17576-53-3(3-Nitroquinoline)

- 4771-11-3(3,4-Dinitro-1H-indole)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4770-03-0)3-Nitro-1H-indole

清らかである:99%/99%

はかる:5g/10g

価格 ($):174.0/346.0